2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-ethoxyphenyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a methoxy group, and an ethoxyphenyl group. Its molecular formula is C23H25NO5S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of the Intermediate Aniline Derivative: The starting material, 2-methoxy-5-methylaniline, is reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the intermediate benzenesulfonamide.
Formation of the Acetamide Derivative: The intermediate benzenesulfonamide is then reacted with 2-ethoxyphenylacetyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzenesulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and ethoxy groups may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-ethoxyphenyl)acetamide
- 2-[N-(benzenesulfonyl)-2-methyl-5-methoxyanilino]-N-(2-ethoxyphenyl)acetamide
- 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-phenyl)acetamide
Uniqueness
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-ethoxyphenyl)acetamide is unique due to the presence of both methoxy and ethoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the benzenesulfonyl moiety provides distinct properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-ethoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-4-31-22-13-9-8-12-20(22)25-24(27)17-26(21-16-18(2)14-15-23(21)30-3)32(28,29)19-10-6-5-7-11-19/h5-16H,4,17H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNNHDXCBXJWBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)C)OC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.